molecular formula C24H27NO6 B2710933 (Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 869077-35-0

(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2710933
CAS No.: 869077-35-0
M. Wt: 425.481
InChI Key: PUAHJUYQPGPVTR-ODLFYWEKSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at the 3-position. The (Z)-configuration of the benzylidene moiety (3,4,5-trimethoxy-substituted) and the 7-position piperidin-1-ylmethyl substituent define its structural uniqueness.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-28-20-12-15(13-21(29-2)24(20)30-3)11-19-22(27)16-7-8-18(26)17(23(16)31-19)14-25-9-5-4-6-10-25/h7-8,11-13,26H,4-6,9-10,14H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAHJUYQPGPVTR-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-Hydroxy-7-(piperidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. Its unique molecular structure, characterized by a piperidine moiety and multiple methoxy groups, suggests significant potential for various biological activities. This article provides an overview of the compound's biological activity based on current research findings.

  • Molecular Formula : C23H25NO5
  • Molecular Weight : 395.455 g/mol
  • Structure : The compound features a benzofuran core with piperidine and methoxy substitutions, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with piperidine and benzofuran structures have shown promising antibacterial and antifungal properties.
  • Anticancer Potential : The presence of methoxy groups is often associated with enhanced anticancer activity.
  • Neuroprotective Effects : Piperidine derivatives are noted for their neuroprotective capabilities.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit specific enzymes that play roles in cancer progression and microbial resistance.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing pathways related to inflammation and cell proliferation.
  • Oxidative Stress Reduction : Some studies suggest that methoxy-substituted compounds can reduce oxidative stress, contributing to their protective effects in neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzofuran derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.030 mg/mL
Candida albicans0.025 mg/mL

Anticancer Studies

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, notably breast and colon cancers. The mechanism appears to involve the activation of caspase pathways.

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Caspase activation
HT-29 (Colon)15Cell cycle arrest

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position Variations on the Benzylidene Moiety

The position of methoxy groups on the benzylidene ring significantly impacts molecular interactions.

Compound Name Benzylidene Substitution Piperidine/Piperazine Substituent Key Structural Differences
(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one 3,4,5-trimethoxy Piperidin-1-ylmethyl Reference compound
(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one 2,4,5-trimethoxy Piperidin-1-ylmethyl Methoxy groups shifted to 2,4,5 positions
(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2,3,4-trimethoxy Piperidin-1-ylmethyl + 4-methyl on benzofuran Methyl at benzofuran 4-position; methoxy at 2,3,4
  • Shifting substituents to 2,4,5 or 2,3,4 positions may alter steric hindrance or hydrogen-bonding capacity, affecting target affinity . The 2,3,4-trimethoxy analog () introduces a methyl group at the benzofuran 4-position, likely enhancing lipophilicity and metabolic stability .

Heterocyclic Substituent Variations

The nature of the nitrogen-containing substituent at the 7-position influences solubility and receptor interactions.

Compound Name 7-Position Substituent Molecular Formula Molecular Weight
This compound Piperidin-1-ylmethyl C24H27NO7 465.48 g/mol
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)-benzofuran-3(2H)-one 4-(2-hydroxyethyl)piperazinylmethyl C25H30N2O7 470.52 g/mol
  • Piperidine vs. The 4-(2-hydroxyethyl)piperazinyl group in ’s compound may improve aqueous solubility due to the hydroxyl group, enhancing bioavailability .

Core Benzofuran Modifications

Addition of methyl groups to the benzofuran core alters steric and electronic properties.

Compound Name Benzofuran Core Modification
(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 4-Methyl group
  • This could enhance selectivity for biological targets .

Theoretical Implications for Bioactivity

While specific activity data are unavailable in the provided evidence, structural analysis suggests:

3,4,5-Trimethoxybenzylidene analogs may exhibit stronger tubulin polymerization inhibition compared to 2,3,4- or 2,4,5-substituted derivatives, based on colchicine-like motifs .

Piperazinyl derivatives (e.g., ) could demonstrate improved solubility and CNS penetration compared to piperidine analogs .

4-Methyl substitution () may enhance metabolic stability by shielding oxidation-prone sites on the benzofuran core .

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